molecular formula C21H13F3N2O3 B2925929 N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide CAS No. 921890-89-3

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide

Cat. No. B2925929
CAS RN: 921890-89-3
M. Wt: 398.341
InChI Key: VFEKURCJPZCDHL-UHFFFAOYSA-N
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Description

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C21H13F3N2O3 and its molecular weight is 398.341. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

The synthesis of benzo-fused N-heterocycles, including dibenzo[b,f][1,4]oxazepin derivatives, has been achieved through biomass-derived strategies, highlighting an efficient method for assembling novel N-heterocycles with good to excellent yields. This process involves the N-arylation reaction and chemo- and regio-selective intramolecular lactonization or acylation under mild conditions (Zhang et al., 2015). Another study presented a new approach to constructing tricyclic dibenzo[b,f][1,4]oxazepin-11(10H)-one and pyrido[2,3-b][1,4]benzoxazepin-10(11H)-one systems, showcasing the development of N-substituted salicylamides and o-nitrochloro derivatives of benzene and pyridine (Sapegin et al., 2008).

Catalysis and Enantioselective Reactions

A catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines has been reported, leading to the synthesis of chiral derivatives with excellent yields and high enantioselectivities. This demonstrates the potential for creating optically active compounds via asymmetric synthesis (Munck et al., 2017). Furthermore, asymmetric alkynylation of cyclic imine dibenzo[b,f][1,4]oxazepines using chiral phosphoric acid and Ag(I) catalysts has been successfully achieved, enabling the synthesis of optically active dibenzo[b,f][1,4]oxazepine derivatives containing a carbon-carbon triple bond (Ren et al., 2014).

Potential Biological Activities

Studies have focused on the synthesis of compounds with potential biological activities, such as dibenz[b,f][1,4]oxazepines, for their various effects on the central nervous system and other pharmacological activities. These efforts include the design and synthesis of benzoxepine-1,2,3-triazole hybrids, highlighting novel classes of compounds with promising antibacterial and anticancer properties (Kuntala et al., 2015).

properties

IUPAC Name

N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13F3N2O3/c22-21(23,24)13-7-5-12(6-8-13)19(27)25-14-9-10-17-15(11-14)20(28)26-16-3-1-2-4-18(16)29-17/h1-11H,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFEKURCJPZCDHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide

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